molecular formula C11H13NO2 B11903729 methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate

methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B11903729
M. Wt: 191.23 g/mol
InChI Key: SGAIDXAIUTTWQZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid.

    Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the 2-position.

    Esterification: Finally, the carboxylic acid is esterified using methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Therapeutic Areas :

  • Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research indicates its efficacy against pancreatic cancer by targeting the discoidin domain receptor 1 (DDR1), which is involved in cell adhesion and migration .

The compound exhibits several biological activities that are crucial for its application in drug discovery:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer progression, particularly DDR1. Studies have shown that derivatives of this compound can inhibit DDR1 with IC50 values as low as 14.9 nM .
  • Cellular Mechanisms : The interaction with DDR1 leads to modulation of signaling pathways associated with epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs. Its unique bicyclic structure allows for further functionalization, enabling the development of novel derivatives with enhanced biological properties.

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of this compound on pancreatic cancer cell lines:

  • Treatment resulted in a significant reduction in colony formation and increased rates of apoptosis.
  • The compound effectively inhibited tumor growth in orthotopic mouse models, demonstrating its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: DDR1 Inhibition

A series of derivatives were synthesized and tested for their ability to inhibit DDR1:

  • One derivative exhibited an IC50 value of 14.9 nM against DDR1.
  • This inhibition was correlated with reduced collagen-induced signaling and decreased migration of cancer cells, highlighting the compound's potential role in targeting metastatic processes .

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has an amide group instead of an ester group.

    Methyl 2-amino-1H-indene-5-carboxylate: This compound lacks the dihydro component, making it less saturated.

    2-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its combination of an amino group and a methyl ester group, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile intermediate for various synthetic applications.

Biological Activity

Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N O₂
  • Molecular Weight : Approximately 194.24 g/mol
  • Solubility : Soluble in various organic solvents, indicating potential for diverse applications in chemical synthesis and biological assays.

The compound features a bicyclic indene framework with both amino and carboxylate functional groups, which are crucial for its biological interactions.

Research indicates that this compound interacts with specific molecular targets in biological systems. Notably, it has been identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), a receptor involved in cell adhesion and migration processes critical for cancer progression. The binding affinity of this compound to DDR1 has been reported with a dissociation constant (KdK_d) value of 5.9 nM, demonstrating its potential as a therapeutic agent in oncology .

Antitumor Properties

This compound exhibits notable antitumor activity:

  • Cell Viability Reduction : In studies involving triple-negative breast cancer cells (MDA-MB-231), the compound caused a 55% reduction in cell viability at a concentration of 10 μM after three days.

Interaction Studies

The compound's interaction with DDR1 has been shown to suppress collagen-induced signaling pathways, which are essential for tumor growth and metastasis. This inhibition leads to decreased epithelial-mesenchymal transition (EMT) in pancreatic cancer cells, further supporting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity Observation Reference
Antitumor Activity55% reduction in MDA-MB-231 cell viability
DDR1 Binding AffinityKd=5.9K_d=5.9 nM
Inhibition of EMTSignificant suppression in pancreatic cancer cells

Case Study 1: DDR1 Inhibition in Cancer Therapy

A study focused on the design and synthesis of derivatives of this compound aimed at enhancing selectivity and potency against DDR1. One derivative exhibited an IC50 value of 14.9 nM for DDR1 kinase activity inhibition. This compound also demonstrated promising results in vivo, significantly reducing tumor growth in orthotopic mouse models .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated against several human tumor cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The data indicated that this compound was well-tolerated with minimal toxicity observed at therapeutic concentrations.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8/h2-4,10H,5-6,12H2,1H3

InChI Key

SGAIDXAIUTTWQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(C2)N)C=C1

Origin of Product

United States

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